Chiral Center Configuration: (3S) Absolute Stereochemistry vs. (3R,4S) Rel. Stereochemistry
The target compound possesses a single, absolute (3S) chiral center, whereas the common analog rel-methyl (3R,4S)-4-(p-tolyl)pyrrolidine-3-carboxylate hydrochloride is a racemic mixture with relative (3R,4S) stereochemistry at two centers . The absolute configuration is a critical parameter for asymmetric synthesis and chiral resolution studies, where enantiopure starting materials are a strict requirement [1].
| Evidence Dimension | Stereochemical Complexity and Purity |
|---|---|
| Target Compound Data | Single stereocenter: absolute (3S); 1 defined atom stereocenter |
| Comparator Or Baseline | rel-Methyl (3R,4S)-4-(p-tolyl)pyrrolidine-3-carboxylate hydrochloride (CAS 1956380-71-4); Racemic mixture, two stereocenters with relative configuration |
| Quantified Difference | Number of defined stereocenters: 1 vs. 2. Absolute vs. relative stereochemistry. |
| Conditions | Structural definition from CAS registry and vendor specifications |
Why This Matters
Procuring an enantiopure building block with absolute (3S) configuration is essential for synthesizing single-enantiomer drug candidates, unlike a racemic diastereomer mixture which would introduce complexity and require separation.
- [1] Enantioselective Michael reactions of chiral secondary enaminoesters with 2-substituted nitroethylenes. Syntheses of trans, trans-2,4-disubstituted pyrrolidine-3-carboxylates. PubMed. 2000. View Source
